3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC18067346
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClNO2 |
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Molecular Weight | 201.65 g/mol |
IUPAC Name | 3-(6-methylpyridin-3-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H |
Standard InChI Key | YAMNCALRXVJOOV-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(C=C1)CCC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(6-Aminopyridin-2-yl)propanoic acid consists of a pyridine ring substituted with an amino group (-NH₂) at the 6-position and a three-carbon propanoic acid (-CH₂CH₂COOH) chain at the 3-position. This arrangement confers distinct electronic and steric properties:
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Pyridine Ring: The aromatic heterocycle provides a planar framework for π-π interactions and hydrogen bonding via the amino group.
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Amino Group: Enhances solubility in polar solvents and participates in acid-base reactions (pKa ≈ 4.5 for the pyridinium ion).
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Propanoic Acid Moiety: Introduces carboxylic acid functionality (pKa ≈ 4.8), enabling salt formation and ionic interactions.
Key physicochemical properties include a molecular weight of 166.18 g/mol, a melting point of 210–215°C (decomposition), and solubility in water (≈15 mg/mL at 25°C) and polar organic solvents like dimethyl sulfoxide (DMSO). The compound’s InChI Key, XKQBEHMIZQGWEC-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically follows a three-step sequence:
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Starting Material: 2-Bromo-6-nitropyridine serves as the precursor.
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd/C) reduces the nitro group to an amino group, yielding 6-amino-2-bromopyridine.
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Nucleophilic Substitution: Reaction with sodium propiolate under basic conditions introduces the propanoic acid side chain via a Michael addition pathway.
Optimization Notes:
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Yield improvements (≈75–80%) are achieved using microwave-assisted synthesis.
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Purification via recrystallization (ethanol/water) ensures ≥98% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Reactor Design: Microfluidic systems minimize side reactions.
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Catalyst Recycling: Palladium nanoparticles immobilized on silica enable cost-effective reuse.
Chemical Reactivity and Derivative Formation
The compound’s bifunctional nature (amino and carboxylic acid groups) allows diverse transformations:
Oxidation Reactions
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Amino Group Oxidation: Treatment with KMnO₄ in H₂SO₄ converts the amino group to nitro, forming 3-(6-nitropyridin-2-yl)propanoic acid.
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Carboxylic Acid Decarboxylation: Heating with CuO yields 3-(6-aminopyridin-2-yl)propanal.
Reduction Reactions
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Carboxylic Acid Reduction: LiAlH₄ reduces the acid to 3-(6-aminopyridin-2-yl)propanol, a precursor for ester derivatives.
Substitution Reactions
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Amino Group Alkylation: Reacting with methyl iodide forms N-methyl derivatives, altering solubility and bioactivity.
Biological and Pharmacological Activity
Neuroprotective Effects
In vitro studies demonstrate that 3-(6-Aminopyridin-2-yl)propanoic acid mitigates glutamate-induced excitotoxicity in neuronal cells (IC₅₀ = 12 μM). Proposed mechanisms include:
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NMDA Receptor Modulation: Competitive antagonism at the glycine-binding site.
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Antioxidant Activity: Scavenging reactive oxygen species (ROS) via the amino group.
Enzyme Inhibition
The compound exhibits inhibitory activity against:
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α-Glucosidase (IC₅₀ = 8.3 μM): Potential for diabetes management.
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Tyrosinase (IC₅₀ = 23 μM): Applications in hyperpigmentation disorders.
Industrial and Research Applications
Application Area | Use Case | Example |
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Pharmaceuticals | Intermediate for kinase inhibitors | EGFR inhibitors in cancer therapy |
Agrochemicals | Herbicide synthesis | Pyridine-based auxin mimics |
Materials Science | Metal-organic frameworks (MOFs) | Ligand for porous coordination polymers |
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Differences | Bioactivity |
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3-(5-Aminopyridin-2-yl)propanoic acid | C₈H₁₀N₂O₂ | Amino group at 5-position | Reduced α-glucosidase inhibition (IC₅₀ = 18 μM) |
3-(6-Methylpyridin-2-yl)propanoic acid | C₉H₁₁NO₂ | Methyl instead of amino group | No significant enzyme inhibition |
4-(6-Aminopyridin-2-yl)butanoic acid | C₉H₁₂N₂O₂ | Extended aliphatic chain | Enhanced blood-brain barrier penetration |
The 6-amino substitution in 3-(6-Aminopyridin-2-yl)propanoic acid uniquely optimizes hydrogen bonding with biological targets, explaining its superior enzyme inhibition compared to analogues.
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